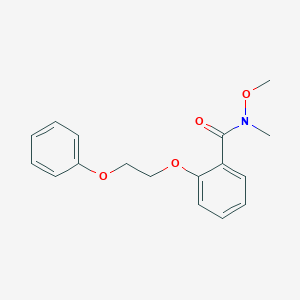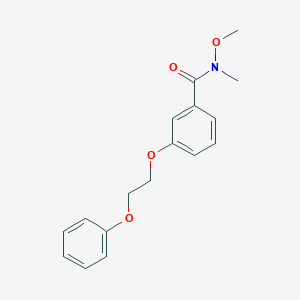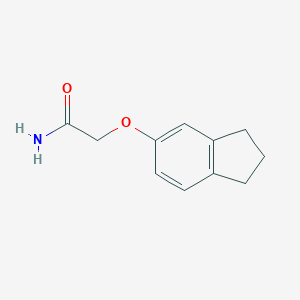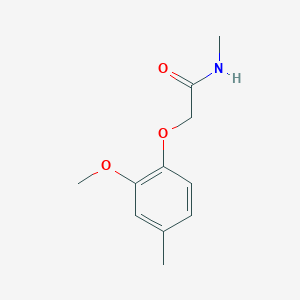
4-(3-Butoxyanilino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Butoxyanilino)-4-oxobutanoic acid, commonly known as BOA, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a biochemical tool. BOA is a derivative of the well-known herbicide, benzoxazinone, and has been found to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of BOA is not fully understood, but it is believed to involve the binding of BOA to the active site of proteases. This binding prevents the protease from carrying out its normal function, leading to the inhibition of protease activity. BOA has also been found to interact with other enzymes and proteins, suggesting that it may have additional mechanisms of action.
Biochemical and Physiological Effects:
BOA has been found to have a range of biochemical and physiological effects. In addition to its protease inhibition activity, BOA has been shown to have anti-inflammatory and anti-cancer properties. BOA has also been found to affect the metabolism of certain amino acids, suggesting that it may have a role in regulating protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BOA in lab experiments is its specificity for proteases. BOA has been found to selectively inhibit certain proteases, allowing researchers to study the function of these enzymes in a controlled manner. However, BOA has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using BOA.
Zukünftige Richtungen
There are several future directions for research on BOA. One area of interest is the development of BOA analogs with improved properties, such as increased solubility and decreased toxicity. Another direction is the study of the role of BOA in regulating protein synthesis and metabolism. Finally, BOA may have potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation, and further research is needed to explore this potential.
Synthesemethoden
BOA can be synthesized through a multistep process that involves the reaction of 3-butoxyaniline with ethyl 2-oxo-4-phenylbutanoate in the presence of a base. The resulting product is then subjected to a series of chemical reactions, including hydrolysis and decarboxylation, to yield BOA. The synthesis method is relatively straightforward and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
BOA has been extensively studied for its potential as a biochemical tool in various scientific research fields. One of the main applications of BOA is in the study of proteases, which are enzymes that break down proteins. BOA has been found to inhibit the activity of several proteases, including chymotrypsin and trypsin. This inhibition can be used to study the role of proteases in various biological processes, such as inflammation and cancer.
Eigenschaften
Produktname |
4-(3-Butoxyanilino)-4-oxobutanoic acid |
|---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
4-(3-butoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-19-12-6-4-5-11(10-12)15-13(16)7-8-14(17)18/h4-6,10H,2-3,7-9H2,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
UYFASTJRIRDRSU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)


![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)







![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)